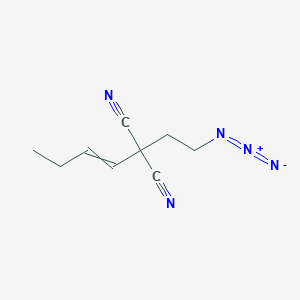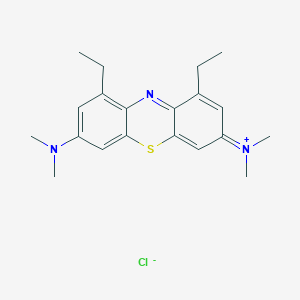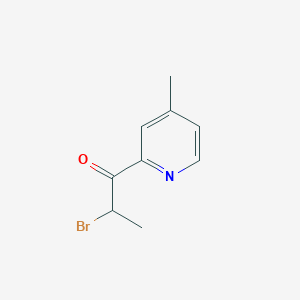![molecular formula C16H16N4O2S B12603597 9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester CAS No. 646509-76-4](/img/structure/B12603597.png)
9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with purine derivatives and 4-methylphenylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the acetic acid group, potentially leading to the formation of dihydropurine derivatives.
Substitution: The 4-methylphenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study nucleic acid interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting purine-related pathways.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Agriculture: It may have applications in the development of agrochemicals.
作用机制
The mechanism of action of 9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine ring can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The 4-methylphenylthio group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
- 9H-Purine-9-acetic acid, 6-[(p-chlorophenyl)amino)-, ethyl ester
- Ethyl (6-chloro-9H-purin-9-yl)acetate
- Acetic acid, 4-methylphenyl ester
Comparison:
- Structural Differences: The presence of different substituents (e.g., 4-methylphenylthio vs. p-chlorophenylamino) leads to variations in chemical properties and reactivity.
- Biological Activity: The unique substituents can result in different biological activities, making each compound suitable for specific applications.
- Chemical Reactivity: The type of substituent affects the compound’s reactivity in chemical reactions, influencing its suitability for various synthetic applications.
属性
CAS 编号 |
646509-76-4 |
|---|---|
分子式 |
C16H16N4O2S |
分子量 |
328.4 g/mol |
IUPAC 名称 |
ethyl 2-[6-(4-methylphenyl)sulfanylpurin-9-yl]acetate |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-13(21)8-20-10-19-14-15(20)17-9-18-16(14)23-12-6-4-11(2)5-7-12/h4-7,9-10H,3,8H2,1-2H3 |
InChI 键 |
XOCNEGNZFYDCDH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)







![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)


![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
